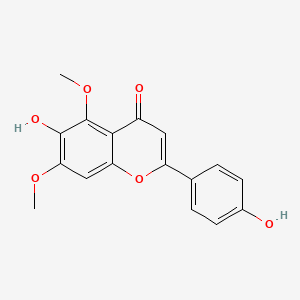

4',6-Dihydroxy-5,7-dimethoxyflavone

描述

Structure

3D Structure

属性

CAS 编号 |

33028-99-8 |

|---|---|

分子式 |

C17H14O6 |

分子量 |

314.29 g/mol |

IUPAC 名称 |

6-hydroxy-2-(4-hydroxyphenyl)-5,7-dimethoxychromen-4-one |

InChI |

InChI=1S/C17H14O6/c1-21-14-8-13-15(17(22-2)16(14)20)11(19)7-12(23-13)9-3-5-10(18)6-4-9/h3-8,18,20H,1-2H3 |

InChI 键 |

NFSSFGJGSUAWLF-UHFFFAOYSA-N |

SMILES |

COC1=C(C(=C2C(=C1)OC(=CC2=O)C3=CC=C(C=C3)O)OC)O |

规范 SMILES |

COC1=C(C(=C2C(=C1)OC(=CC2=O)C3=CC=C(C=C3)O)OC)O |

其他CAS编号 |

33028-99-8 |

产品来源 |

United States |

Occurrence, Isolation, and Characterization of 4 ,6 Dihydroxy 5,7 Dimethoxyflavone

Natural Occurrence and Distribution in Botanical Sources

This flavone (B191248) has been identified in various plant species, indicating its distribution across different botanical families.

Artemisia Species: The genus Artemisia, known for its aromatic shrubs, is a significant source of diverse flavonoids. phcogj.comphcogj.com While numerous methoxylated flavones like eupatilin, circimaritin, and jaceosidin (B1672727) have been isolated from species such as Artemisia monosperma and Artemisia kermanensis, the specific presence of 4',6-Dihydroxy-5,7-dimethoxyflavone is less commonly reported compared to its isomers. phcogj.comnih.gov However, the related compound 4',5-dihydroxy-3',6,7-trimethoxyflavone has been isolated from Artemisia asiatica. nih.gov

Pogostemon cablin (Patchouli): This aromatic herb, belonging to the Lamiaceae family, is a rich source of phytochemicals, including a wide array of flavonoids. nih.gov Studies on Pogostemon cablin have led to the isolation of at least 15 different flavonoids, such as 5,4'-dihydroxy-7,3'-dimethoxyflavone and 5-hydroxy-7,3',4'-trimethoxyflavanone. nih.gov The presence of a diverse flavonoid profile in this genus suggests it as a potential, though not yet explicitly confirmed, source for this compound.

Teucrium pilosum: A related compound, 5,7-dihydroxy-6,4'-dimethoxyflavone, has been successfully isolated from Teucrium pilosum, a plant found in the Guizhou Province of China. nih.gov This highlights the occurrence of structurally similar dimethoxyflavones within the Teucrium genus.

Flavonoids rarely occur in isolation. They are typically found as part of a complex mixture of related structures within a plant. This compound is classified as a hydroxylated polymethoxyflavone (HPMF).

Polymethoxyflavonoids (PMFs) are a class of flavonoids characterized by having two or more methoxy (B1213986) groups on their basic flavonoid skeleton. researchgate.net They are particularly abundant in citrus peels. researchgate.net HPMFs are derivatives of PMFs that contain one or more hydroxyl groups in addition to the methoxy groups. These compounds are often metabolites of their parent PMFs. researchgate.net The profile of PMFs and HPMFs can vary significantly between different plant species and even different parts of the same plant. For instance, in sweet orange (Citrus sinensis) peel, a variety of PMFs and HPMFs have been isolated and identified, showcasing the chemical diversity within this class of compounds. researchgate.net The presence of this compound in a plant would be part of this broader profile, co-existing with other flavonoids that may include other di- and trimethoxyflavones, as well as their glycosidic forms. nih.govhebmu.edu.cn

Isolation and Purification Methodologies

The process of obtaining pure this compound from plant sources involves a multi-step procedure that begins with extraction and is followed by chromatographic separation.

The initial step involves extracting the compound from the dried and powdered plant material. The choice of solvent is crucial and is based on the polarity of the target flavonoid.

Solvent Extraction: For moderately polar flavonoids like this compound, polar solvents or mixtures are typically used. e3s-conferences.org Commonly employed solvents include methanol, ethanol, or aqueous mixtures of these alcohols (e.g., 70-80% alcohol). e3s-conferences.orgnih.gov

Maceration: This simple technique involves soaking the plant material in a chosen solvent for an extended period (from hours to days) at room temperature. e3s-conferences.org

Modern Techniques: To improve efficiency, modern methods such as ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) are increasingly used. mdpi.com These methods can reduce extraction time and solvent consumption. mdpi.com

After the initial extraction, the crude extract is often partitioned between different immiscible solvents (e.g., n-hexane, chloroform, ethyl acetate (B1210297), n-butanol) to separate compounds based on their polarity and remove unwanted substances like chlorophyll. nih.govaensiweb.com

Following extraction and preliminary purification, chromatographic techniques are essential for isolating the target compound from the complex mixture.

Column Chromatography (CC): This is a fundamental technique used for the large-scale separation of compounds. researchgate.net The crude extract or a fraction thereof is loaded onto a column packed with a stationary phase.

Stationary Phases: Common stationary phases include silica (B1680970) gel (for normal-phase chromatography), reversed-phase silica gel (like C18), polyamide, and Sephadex LH-20. nih.govhebmu.edu.cn

Mobile Phases: A solvent or a gradient of solvents (the mobile phase) is passed through the column to elute the compounds at different rates based on their affinity for the stationary phase, thus achieving separation. researchgate.net For instance, a mixture of petroleum ether and ethyl acetate has been used to isolate similar flavonoids. researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC, particularly preparative HPLC, is used for the final purification of the compound to a high degree of purity. nih.gov It operates on the same principles as column chromatography but uses high pressure to pass the solvent through a column with smaller particles, providing much higher resolution and speed.

Thin-Layer Chromatography (TLC): TLC is an analytical technique used throughout the isolation process to monitor the separation, check the purity of fractions, and determine the appropriate solvent systems for column chromatography. phcogj.comaensiweb.com

Advanced Structural Elucidation and Confirmation Techniques

Once a pure compound is isolated, its chemical structure must be unequivocally determined. This is achieved through a combination of modern spectroscopic methods.

Mass Spectrometry (MS): MS provides information about the molecular weight and molecular formula of the compound. hebmu.edu.cn By analyzing the fragmentation pattern, clues about the structure of the molecule can also be obtained. hebmu.edu.cn

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for determining the detailed structure of organic molecules.

¹H-NMR (Proton NMR): This technique provides information about the number of different types of protons in the molecule, their chemical environment, and their proximity to other protons.

¹³C-NMR (Carbon NMR): This shows the number of different types of carbon atoms in the molecule.

2D-NMR Techniques: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity between protons and carbons, allowing for the complete assembly of the molecular structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV spectrum of a flavonoid can provide information about the oxygenation pattern of the flavone nucleus. The use of shift reagents (like AlCl₃, NaOMe, NaOAc) can help determine the location of hydroxyl groups on the flavonoid skeleton. phcogj.com

The combination of these techniques allows for the unambiguous identification and structural confirmation of the isolated compound as this compound. phcogj.comresearchgate.net

Spectroscopic Analysis (UV, Mass Spectrometry, Nuclear Magnetic Resonance Spectroscopy)

The structural elucidation of this compound relies heavily on a combination of spectroscopic methods. These techniques provide detailed information about its molecular structure, connectivity, and functional groups.

UV Spectroscopy

Ultraviolet-visible (UV) spectroscopy is a fundamental technique used to study the electronic transitions within a molecule, which is particularly useful for conjugated systems like flavonoids. While specific UV spectral data for this compound was not detailed in the reviewed sources, the UV spectra of flavonoids are characterized by two major absorption bands. Band I, typically in the 300-400 nm range, corresponds to the B-ring cinnamoyl system, while Band II, usually between 240-285 nm, is associated with the A-ring benzoyl system. The exact positions of these maxima are influenced by the substitution pattern of hydroxyl and methoxy groups on the flavone skeleton.

Mass Spectrometry

Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio of ions, thereby providing the molecular weight and elemental composition of a compound. A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the quantification of pectolinaringenin. nih.gov In this method, the compound is ionized, and the resulting ions are fragmented to produce a characteristic pattern.

| Technique | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) |

| LC-MS/MS | Positive | 315.3 | 300.2 |

| Data derived from a study on the quantification of seven flavonoids, including pectolinarigenin. nih.gov |

This transition is a key identifier for the presence and quantification of this compound in complex mixtures, such as plant extracts. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. While specific ¹H and ¹³C NMR data for this compound were not explicitly available in the surveyed literature, NMR studies are crucial for distinguishing between isomers and confirming the precise location of substituent groups on the flavone core. usda.gov

For instance, the ¹H-NMR spectrum of pectolinarin, the glycosidic form of pectolinaringenin, has been reported and used for its identification. researchgate.net The analysis of such spectra allows for the assignment of each proton in the molecule, and advanced 2D NMR techniques (like COSY, HSQC, and HMBC) can establish the connectivity between atoms, ultimately confirming the complete structure. nih.gov The chemical shifts of the aromatic protons and the methoxy group protons are particularly diagnostic for the substitution pattern of the flavone.

X-ray Diffraction Analysis for Solid-State Conformation

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. springernature.com The pattern of diffracted beams is directly related to the arrangement of atoms within the crystal lattice. For complex organic molecules like flavonoids, single-crystal X-ray diffraction (SCXRD) can reveal crucial structural details and intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing. mdpi.com

While X-ray diffraction is a definitive method for solid-state structural analysis, specific crystallographic data for this compound (pectolinaringenin) were not found in the reviewed scientific literature. The availability of such data is contingent on the ability to grow single crystals of sufficient quality for the analysis.

Chemical Synthesis and Derivatization Strategies for 4 ,6 Dihydroxy 5,7 Dimethoxyflavone and Analogs

Total Synthesis Approaches for Flavones

Total synthesis provides a versatile route to flavones, allowing for the construction of the core structure with various substitution patterns. These methods typically involve the formation of a chalcone (B49325) intermediate followed by cyclization and oxidation.

The formation of the flavone (B191248) ring system is central to the synthesis of 4',6-dihydroxy-5,7-dimethoxyflavone. The biosynthesis of flavonoids provides a blueprint for many chemical syntheses, starting from the amino acid phenylalanine. nih.gov In the laboratory, several classical and modern methods have been established, most of which proceed via a key intermediate, the 2'-hydroxychalcone (B22705). hebmu.edu.cnrsc.org

The general mechanism involves two main stages:

Chalcone Formation: An acid- or base-catalyzed Claisen-Schmidt condensation between a substituted 2'-hydroxyacetophenone (B8834) and a substituted benzaldehyde (B42025). This reaction forms the C6-C3-C6 backbone of the flavonoid.

Cyclization and Oxidation: The resulting 2'-hydroxychalcone undergoes an intramolecular cyclization to form a flavanone (B1672756). rsc.orgbiotech-asia.org This step is often catalyzed by acid or base. The flavanone can then be oxidized to the corresponding flavone, which introduces a double bond between the C2 and C3 positions of the heterocyclic C-ring. rsc.org

Several named reactions describe specific conditions and pathways for flavone synthesis, as summarized in the table below.

| Reaction Name | Description |

| Allan-Robinson Reaction | Involves the reaction of an o-hydroxyaryl ketone with an aromatic anhydride (B1165640) to form a flavone or isoflavone. researchgate.net |

| Baker-Venkataraman Rearrangement | A base-catalyzed rearrangement of an o-acyloxyacetophenone to form a 1,3-diketone, which then undergoes cyclization in the presence of acid to yield a flavone. nih.gov |

| Kostanecki Acylation | This method combines an o-hydroxyaryl ketone with an aromatic acid anhydride and its corresponding salt to produce flavones. nih.gov |

| Auwers Synthesis | This process converts aurones (isomers of flavones) into flavonols through a series of reactions. nih.gov |

More recent methods utilize transition-metal catalysis, such as palladium(II)-catalyzed oxidative cyclization of 2′-hydroxydihydrochalcones, which can offer milder reaction conditions and divergent access to both flavones and flavanones. rsc.org

The synthesis of a specifically substituted flavone like this compound requires carefully chosen precursors that contain the desired functional groups on the A and B rings.

The key precursors for this target molecule would be:

A-ring precursor: A substituted 2'-hydroxyacetophenone, such as 2',4'-dihydroxy-3',5'-dimethoxyacetophenone.

B-ring precursor: A 4-hydroxybenzaldehyde (B117250) derivative.

The synthesis generally follows the chalcone pathway. For instance, the condensation of the 2'-hydroxyacetophenone and the benzaldehyde yields the corresponding 2'-hydroxychalcone. Subsequent oxidative cyclization, often achieved using reagents like iodine in dimethyl sulfoxide (B87167) (DMSO) or selenium dioxide, leads to the formation of the flavone ring. nih.govmdpi.com The reaction conditions can be harsh, sometimes requiring reflux in acidic or basic solutions, which may not be suitable for sensitive substrates. rsc.org

Table of Synthetic Reaction Conditions for Flavones

| Precursors | Reagents and Conditions | Product Type |

|---|---|---|

| 2'-Hydroxyacetophenones and Benzaldehydes | Base (e.g., NaOH, KOH) or Acid (e.g., HCl) catalysis | 2'-Hydroxychalcones |

| 2'-Hydroxychalcones | I₂, DMSO, heat | Flavones |

| 2'-Hydroxychalcones | SeO₂ | Flavones |

Semi-synthesis and Chemical Modification for Structure-Activity Exploration

Semi-synthetic approaches start with naturally abundant flavonoids and modify their structure to generate analogs, which is a powerful tool for creating chemical diversity and performing structure-activity relationship (SAR) studies.

The pattern of hydroxyl and methoxy (B1213986) groups on the flavone skeleton is crucial for biological activity. nih.govnih.gov Selective modification of these groups is therefore a key strategy.

Selective Demethylation: The cleavage of stable aryl methyl ether bonds is a common transformation. rsc.org Reagents like magnesium iodide (MgI₂) used under solvent-free conditions have been shown to be effective for the selective demethylation of aryl methyl ethers in flavonoids. rsc.org This method is advantageous as it tolerates a variety of other functional groups. Another approach involves using chloroaluminate ionic liquids, which can achieve o-demethylation in good yields. tandfonline.com

Selective Hydroxylation: Introducing new hydroxyl groups at specific positions can significantly alter a flavonoid's properties. nih.gov A notable strategy is the transition-metal-catalyzed C-H bond oxidation. This allows for the regioselective hydroxylation of the flavone A-ring at the C6 or C8 positions, starting from a 5,7-dihydroxyflavone precursor. acs.orgacs.org In biosynthesis, specific enzymes like flavone 6-hydroxylase (F6H), a cytochrome P450-dependent hydroxylase, catalyze these reactions. nih.govmdpi.com

To improve the therapeutic potential of flavones, their core structure can be derivatized.

Oxime Derivatives: The carbonyl group at the C4 position of the flavone ring is a common site for modification. It can be converted into an oxime ether through reaction with hydroxylamine (B1172632) derivatives. javeriana.edu.co This modification can drastically alter the compound's biological profile. For example, while 6-hydroxyflavone (B191506) shows potent antiproliferative activity, converting its carbonyl group to an oxime ether significantly diminishes this effect, highlighting the importance of the C4-keto group for certain activities. javeriana.edu.co

Metal Conjugates: Flavonoids, particularly those with hydroxyl and keto groups, are excellent chelating agents for metal ions. researchgate.netmdpi.com The most favorable chelation sites are the 3-hydroxy-4-keto or 5-hydroxy-4-keto groups, and the 3',4'-dihydroxy (catechol) group on the B-ring. researchgate.netmdpi.com Synthesis of these metal-flavonoid complexes is often achieved by mixing the flavonoid with a metal salt (e.g., copper, zinc, nickel salts) in a suitable solvent, often under slightly alkaline or acidic conditions to facilitate complex formation. researchgate.net These metal conjugates frequently exhibit enhanced antioxidant, antimicrobial, and anticancer activities compared to the parent flavonoid. researchgate.netmdpi.com

While the flavone core of this compound is planar and therefore achiral, stereochemistry is a critical consideration in the synthesis of many related flavonoids. nih.govresearchgate.net The key intermediate in many synthetic and biosynthetic pathways is the flavanone, which possesses a stereocenter at the C2 position. biotech-asia.org

The cyclization of a chalcone to a flavanone can result in a racemic mixture. However, numerous stereoselective methods have been developed to produce enantiomerically pure flavanones. nih.gov These methods include:

Organocatalysis: Chiral catalysts, such as thiourea (B124793) derivatives, can mediate the intramolecular conjugate addition of chalcones to yield flavanones with high enantiomeric excess. nih.gov

Organometallic Catalysis: Palladium and rhodium complexes with chiral ligands have been used to catalyze the enantioselective 1,4-addition of arylboronic acids to chromones, producing chiral flavanones. nih.gov

Asymmetric Epoxidation: The stereoselective epoxidation of a chalcone, followed by rearrangement, is another pathway to chiral flavonoid structures. hebmu.edu.cn

Biological Activities and Pre-clinical Investigation of this compound

Following a comprehensive review of available scientific literature, it has been determined that there is a notable absence of specific research data for the compound This compound . While the broader class of flavonoids, including various dihydroxy-dimethoxyflavone isomers, has been the subject of extensive study for their potential health benefits, research focusing specifically on the 4',6-dihydroxy-5,7-dimethoxy substitution pattern is not present in the accessible scientific databases.

The provided outline requests detailed information on antioxidant and anti-inflammatory properties, including specific mechanisms like the modulation of reactive oxygen species, induction of antioxidant enzymes, and the inhibition of inflammatory mediators and enzymes. This level of detail is contingent on dedicated pre-clinical investigations, which appear not to have been published for this particular flavone.

Numerous studies have been conducted on related isomers, such as:

5,7-Dihydroxy-3',4'-dimethoxyflavone

5,8-Dihydroxy-4',7-dimethoxyflavone nih.govnih.gov

5,7-Dimethoxyflavone (B190784) caringsunshine.commdpi.comnih.govmedchemexpress.comselleckchem.com

5,4'-Dihydroxy-6,7-dimethoxyflavone (cirsilineol) tandfonline.com

These studies reveal a wide range of biological activities, underscoring the therapeutic potential of this class of compounds. However, the specific biological activities and mechanisms of action are highly dependent on the precise arrangement of hydroxyl and methoxy groups on the flavone backbone. Therefore, extrapolating findings from these related molecules to this compound would be scientifically unsound.

Due to the lack of specific data for this compound, it is not possible to provide an evidence-based article that adheres to the requested detailed outline. Further research is required to elucidate the potential biological activities of this specific chemical entity.

Based on a comprehensive review of scientific literature, there is currently no available research data specifically detailing the biological activities of the chemical compound This compound for the topics outlined.

Extensive searches for the anti-inflammatory, anticancer, and antimicrobial properties of this specific flavone did not yield any studies that match the requested scope. The existing research focuses on structurally related but distinct flavonoid compounds. Therefore, it is not possible to provide an article that adheres to the strict requirement of focusing solely on this compound.

Biological Activities and Pre Clinical Investigation of 4 ,6 Dihydroxy 5,7 Dimethoxyflavone

Antimicrobial and Antifungal Activities

Antifungal Properties (e.g., against Candida albicans)

While research on the direct antifungal properties of 4',6-Dihydroxy-5,7-dimethoxyflavone is limited, studies on structurally similar flavonoids provide insights into their potential activity against pathogenic fungi like Candida albicans. For instance, a related compound, 5-hydroxy-7,4'-dimethoxyflavone, isolated from Combretum zeyheri, has demonstrated notable antifungal effects against C. albicans. nih.gov This compound was found to inhibit the growth of C. albicans and exhibited synergistic activity when combined with the antifungal drug miconazole, leading to complete growth inhibition within 4 hours. nih.gov The mechanism of action for 5-hydroxy-7,4'-dimethoxyflavone involves the disruption of the fungal cell membrane's ergosterol (B1671047) content and the inhibition of antioxidant enzymes such as superoxide (B77818) dismutase, catalase, and glutathione (B108866) reductase. nih.gov

Conversely, a study investigating 20 different flavonoids found that the presence of hydroxyl groups at specific positions on the flavonoid scaffold influences antibiofilm activity against C. albicans. nih.gov Flavonoids with a hydroxyl group at C3 of the C-ring or at C2' of the B-ring showed favorable antibiofilm activity, while hydroxylation at C5, C6, or C7 seemed to reduce this activity. nih.gov This suggests that the specific substitution pattern of this compound would be a critical determinant of its antifungal efficacy. Further research is necessary to specifically evaluate the antifungal and antibiofilm capabilities of this compound against C. albicans and other fungal pathogens.

| Flavonoid | Antifungal/Antibiofilm Activity | Key Findings | Reference |

| 5-hydroxy-7,4'-dimethoxyflavone | Antifungal | Inhibited growth of C. albicans and showed synergy with miconazole. nih.gov | nih.gov |

| 3,2′-dihydroxyflavone | Antibiofilm | Exhibited antibiofilm activity against C. albicans. nih.gov | nih.gov |

| 5,7-dihydroxyflavone (Chrysin) | No significant antibiofilm activity | Did not show notable antibiofilm activity at the tested concentrations. nih.gov | nih.gov |

Antiviral Activities

The antiviral potential of flavonoids is a significant area of research, with many compounds demonstrating inhibitory effects against various viruses. nih.gov While direct studies on the antiviral activity of this compound are not extensively documented, research on similar flavonoids provides a basis for its potential in this area. For example, 3',4'-dihydroxyflavone (B191068) has shown potent antiviral activity against human influenza A/PR/8/34 (H1N1) both in vitro and in vivo by inhibiting viral neuraminidase activity and adsorption to cells. nih.gov

Other flavonoids like apigenin (B1666066) (4′,5,7-trihydroxyflavone) and luteolin (B72000) (3',4',5,7-tetrahydroxyflavone) have demonstrated broad-spectrum antiviral activities against a range of viruses, including enterovirus 71, hepatitis C virus, and HIV. nih.gov The antiviral mechanisms of flavonoids are diverse and can include inhibiting viral replication, protein synthesis, and entry into host cells. Given the structural similarities, it is plausible that this compound could exhibit antiviral properties, though specific studies are required to confirm this and to elucidate its mechanisms of action.

Neuroprotective and Central Nervous System Effects

Protection Against Neuroinflammation and Oxidative Damage

Research suggests that flavonoids, including those structurally related to this compound, can exert neuroprotective effects by mitigating neuroinflammation and oxidative stress. For instance, 5,7-dihydroxy-4-methoxyflavone has been shown to delay amyloid-beta-induced paralysis and reduce oxidative stress in a transgenic Caenorhabditis elegans model of Alzheimer's disease. phcog.com This protection is linked to its antioxidant properties. phcog.com

Another related compound, 5,4'-dihydroxy-6,8-dimethoxy-7-O-rhamnosylflavone, demonstrated protective effects against lipopolysaccharide (LPS)-induced intestinal injury in mice by reducing pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β, and by decreasing oxidative stress. nih.gov It achieved this by enhancing the activity of antioxidant enzymes such as catalase and superoxide dismutase. nih.gov Furthermore, 5,8-Dihydroxy-4',7-dimethoxyflavone was found to induce the expression of the antioxidant enzyme heme oxygenase-1 (HO-1) in human cardiac fibroblasts, which in turn attenuated thrombin-induced connective tissue growth factor expression, a marker of fibrosis. nih.gov This induction of HO-1 was mediated through the generation of reactive oxygen species (ROS) and activation of the p38 MAPK/Nrf2 signaling pathway. nih.gov

Studies on 5,7-dimethoxyflavone (B190784), a compound found in Kaempferia parviflora, have also highlighted its anti-inflammatory properties, showing a reduction in TNF-α and IL-6 levels. nih.govmdpi.comnih.gov These findings collectively suggest that this compound may possess neuroprotective capabilities by modulating inflammatory and oxidative pathways.

| Compound | Model System | Key Findings | Reference |

| 5,7-dihydroxy-4-methoxyflavone | C. elegans (Alzheimer's model) | Delayed amyloid-beta-induced paralysis and attenuated oxidative stress. phcog.com | phcog.com |

| 5,4'-dihydroxy-6,8-dimethoxy-7-O-rhamnosylflavone | Mice (LPS-induced intestinal injury) | Reduced pro-inflammatory cytokines and oxidative stress. nih.gov | nih.gov |

| 5,8-Dihydroxy-4',7-dimethoxyflavone | Human cardiac fibroblasts | Induced HO-1 expression, attenuating fibrotic responses. nih.gov | nih.gov |

| 5,7-dimethoxyflavone | Aged mice | Reduced serum and muscle levels of TNF-α and IL-6. nih.govnih.govmedchemexpress.com | nih.govnih.govmedchemexpress.com |

Receptor Binding Interactions (e.g., Opioid and Cannabinoid Receptors)

The interaction of flavonoids with central nervous system receptors, such as opioid and cannabinoid receptors, is an emerging area of interest. While direct evidence for this compound binding to these receptors is scarce, studies on other flavonoid and morphinan (B1239233) derivatives provide a framework for potential interactions. For example, synthetic derivatives of oxymorphone with heterocyclic groups fused at the 6,7-positions have been shown to be active at opioid receptors, with one pyrazolo derivative acting as an agonist for mu and delta receptors and an antagonist for the kappa receptor. nih.gov This indicates that the core structure can be modified to achieve specific receptor interactions. The investigation into whether this compound or its metabolites can cross the blood-brain barrier and interact with these or other CNS receptors is a necessary step to understand its potential psychoactive or neuromodulatory effects.

Metabolic Regulation and Anti-sarcopenic Properties

Modulation of Energy Metabolism Pathways (e.g., AMPK phosphorylation)

AMP-activated protein kinase (AMPK) is a crucial regulator of cellular energy metabolism. mdpi.com Several flavonoids and plant extracts have been shown to modulate AMPK activity. bohrium.com While direct data on this compound is limited, the closely related 5,7-dimethoxyflavone (DMF), a major component of Kaempferia parviflora, has been studied for its effects on metabolic pathways. nih.govmdpi.comnih.govresearchgate.net

In a study on sarcopenia in aged mice, oral administration of DMF stimulated the phosphatidylinositol 3-kinase (PI3K)-Akt pathway, which in turn activated the mammalian target of rapamycin (B549165) (mTOR) pathway, a key regulator of protein synthesis. nih.govmdpi.com DMF also upregulated peroxisome proliferator-activated receptor-gamma coactivator 1 alpha (PGC-1α), a master regulator of mitochondrial biogenesis, and increased the phosphorylation of Forkhead box O3 (FoxO3), leading to reduced expression of genes involved in proteolysis. nih.govmdpi.com These actions collectively contribute to an anti-sarcopenic effect by improving protein turnover and mitochondrial function. nih.govmdpi.comnih.govresearchgate.net The activation of AMPK is a known mechanism for some plant extracts to exert their metabolic effects, often leading to enhanced glucose uptake and insulin (B600854) sensitivity. mdpi.com Given the metabolic effects observed with DMF, it is plausible that this compound could also modulate AMPK signaling and related energy metabolism pathways, though this requires direct investigation.

| Pathway/Molecule | Effect of 5,7-dimethoxyflavone | Outcome | Reference |

| PI3K-Akt-mTOR | Stimulated | Increased protein synthesis | nih.govmdpi.com |

| PGC-1α | Upregulated | Enhanced mitochondrial biogenesis | nih.govmdpi.com |

| FoxO3 | Phosphorylated | Reduced proteolysis | nih.govmdpi.com |

| TNF-α and IL-6 | Reduced | Decreased inflammation | nih.govmdpi.comnih.gov |

Regulation of Protein Turnover and Mitochondria Biogenesis (e.g., PI3K-Akt, mTOR, PGC-1α)

Research indicates that this compound, also referred to as 5,7-dimethoxyflavone (DMF) in some studies, plays a role in the intricate pathways governing muscle protein balance and the generation of mitochondria. nih.govmdpi.com The compound has been shown to stimulate the phosphatidylinositol 3-kinase (PI3K)-Akt signaling pathway. mdpi.com This activation consequently triggers the mammalian target of rapamycin (mTOR) pathway, a key regulator of protein synthesis. mdpi.comnih.gov

Specifically, the activation of the PI3K-Akt pathway leads to the phosphorylation of downstream targets like the 70-kDa ribosomal protein S6 kinase (p70S6K) and the eukaryotic initiation factor 4E-binding protein 1 (4EBP1), both of which are crucial for initiating protein synthesis. mdpi.com In parallel with promoting protein building, the flavone (B191248) also appears to downregulate protein breakdown. It achieves this by reducing the mRNA expression of E3 ubiquitin ligases and genes related to the autophagy-lysosomal system, processes involved in proteolysis. mdpi.com This effect is mediated through the phosphorylation of the Forkhead box O3 (FoxO3) transcription factor. mdpi.com

Furthermore, investigations have revealed that this flavone upregulates key regulators of mitochondrial biogenesis, including the peroxisome proliferator-activated receptor-gamma coactivator 1 alpha (PGC-1α), nuclear respiratory factor 1 (NRF-1), and mitochondrial transcription factor A (Tfam). nih.govmdpi.com This upregulation is associated with an increase in the relative content of mitochondrial DNA, suggesting the formation of new mitochondria. nih.govmdpi.com

Sarcopenia Suppression in Animal Models

The molecular activities of this compound in protein turnover and mitochondrial biogenesis have been directly linked to its potential to counteract age-related muscle loss, or sarcopenia, in animal studies. nih.govmdpi.comnih.gov In a study involving 18-month-old mice, a model for age-related sarcopenia, oral administration of the flavone for eight weeks resulted in significant improvements in muscle health. mdpi.comnih.gov

The treated aged mice exhibited enhanced grip strength and exercise endurance. mdpi.commedchemexpress.com Moreover, there was a notable increase in muscle mass and volume. mdpi.commedchemexpress.com These functional and morphological improvements are consistent with the compound's observed effects on the molecular pathways that control muscle protein synthesis and degradation. mdpi.com The study highlights the potential of this flavone as an agent to mitigate the effects of sarcopenia. nih.govmdpi.com

Table 1: Effects of this compound on Sarcopenia in Aged Mice

| Parameter | Observation in Treated Aged Mice | Reference |

|---|---|---|

| Grip Strength | Increased | mdpi.commedchemexpress.com |

| Exercise Endurance | Increased | mdpi.commedchemexpress.com |

| Muscle Mass | Increased | mdpi.commedchemexpress.com |

| Muscle Volume | Increased | mdpi.com |

| Serum TNF-α & IL-6 | Decreased | mdpi.commedchemexpress.com |

Cardioprotective and Vasorelaxant Activities

Beyond its effects on skeletal muscle, this compound has demonstrated potential benefits for the cardiovascular system.

Modulation of Cardiovascular Signaling Pathways

In human cardiac fibroblasts, a related compound, 5,8-dihydroxy-4′,7-dimethoxyflavone, has been shown to upregulate the expression of heme oxygenase-1 (HO-1). nih.gov This upregulation is mediated through several signaling pathways, including the protein kinase C (PKC), phosphoinositide 3-kinase (PI3K)/Akt, and p38 mitogen-activated protein kinase (MAPK) pathways. nih.gov HO-1 is an enzyme with antioxidant and anti-inflammatory properties, suggesting a protective role for this flavone in cardiac cells. nih.gov

Vasorelaxant Effects in Vascular Tissue Models

Studies on isolated rat aortic rings have shown that this compound induces concentration-dependent relaxation. nih.gov This vasorelaxant effect is partly dependent on the endothelium and is mediated by the nitric oxide-cyclic guanosine (B1672433) monophosphate (NO-cGMP) pathway and the cyclooxygenase pathway. nih.gov The removal of the endothelium or pretreatment with inhibitors of these pathways significantly reduces the relaxation response. nih.gov

Furthermore, the vasorelaxant action of the flavone involves the opening of potassium (K+) channels, as demonstrated by the inhibitory effects of various K+ channel blockers. nih.gov It also appears to inhibit the influx of calcium (Ca2+) from the extracellular space, a key step in vascular smooth muscle contraction. nih.gov These findings suggest that the compound has direct effects on vascular tone.

Table 2: Mechanisms of Vasorelaxation by this compound in Rat Aorta

| Mechanism | Observation | Reference |

|---|---|---|

| Endothelium-Dependence | Relaxation is partially endothelium-dependent. | nih.gov |

| NO-cGMP Pathway | Involved in the relaxation response. | nih.gov |

| Cyclooxygenase Pathway | Contributes to the vasorelaxant effect. | nih.gov |

| Potassium (K+) Efflux | Appears to increase K+ efflux. | nih.gov |

| Calcium (Ca2+) Influx | Inhibits Ca2+ influx from the extracellular space. | nih.gov |

Other Biological Activities in Experimental Systems

Anti-diabetic Potential

The anti-diabetic potential of this compound has been investigated in streptozotocin (B1681764) (STZ)-induced diabetic rat models. nih.gov Oral administration of the compound was found to significantly reduce blood sugar and glycosylated hemoglobin levels. nih.gov Concurrently, it led to an increase in C-peptide, insulin, hemoglobin, and total protein content. nih.gov The study also noted a significant increase in non-enzymatic antioxidants, suggesting a protective effect against oxidative stress, which is implicated in the pathology of diabetes. nih.gov Histopathological examination of the pancreas in treated diabetic rats revealed a protective effect on the integrity of β-cells. nih.gov These findings point towards the potential of this flavone in managing diabetes. nih.gov

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 5,7-dimethoxyflavone (DMF) |

| 5,8-dihydroxy-4′,7-dimethoxyflavone |

| Scutellarein (B1681691) |

| Chrysin |

| 5-methoxy-7-hydroxyflavone |

| Nobiletin |

| Kaempferol |

| 5,3'-Dihydroxy-6,7,4'-trimethoxyflavanone |

| 3,5-dihydroxy-4',7-dimethoxyflavone |

| 5-hydroxy-3,7-dimethoxyflavone |

| 3,5,7,4'-tetramethoxyflavone |

| 3,5,7-trimethoxyflavone |

| 5,7,4'-trimethoxyflavone |

| 5-hydroxy-3,7,3',4'-tetramethoxyflavone |

| 7-methoxyflavones |

| 6-hydroxy-7,4'-dimethoxyflavone |

Based on a comprehensive review of available scientific literature, there is no specific research data corresponding to the biological activities of the chemical compound This compound for the requested sections.

Searches for insecticidal, antifeedant, tyrosinase inhibition, and anti-melanogenic activities did not yield results for this specific flavone. The scientific literature does, however, contain information on closely related isomers, such as Pectolinaringenin (5,7-Dihydroxy-4',6-dimethoxyflavone) , which has demonstrated insecticidal and antifeedant properties. researchgate.netresearchgate.netnih.govmdpi.com For instance, a study on Pectolinaringenin reported notable antifeedant and larvicidal activities against the cotton bollworm, Helicoverpa armigera. researchgate.net

Similarly, research is available on other related flavonoids, like 5,7-dimethoxyflavone , which has been investigated for its effects on melanogenesis. nih.govmdpi.commedchemexpress.com Studies have also explored the tyrosinase inhibition potential of various other flavonoid structures. nih.govmdpi.comresearchgate.netmdpi.com

However, due to the strict requirement to focus solely on This compound , and the absence of specific data for this compound in the searched literature, the requested article sections on its biological activities cannot be generated. Providing information on its isomers would be scientifically inaccurate and outside the scope of the request.

Molecular Mechanisms of Action of 4 ,6 Dihydroxy 5,7 Dimethoxyflavone

Protein Target Identification and Validation

Enzyme Inhibition Kinetics and Specificity

Research into the enzymatic interactions of 4',6-Dihydroxy-5,7-dimethoxyflavone has revealed its potential as an inhibitor of key enzymes, including aromatase and protein kinase C.

Aromatase Inhibition:

Aromatase, a cytochrome P450 enzyme, is crucial for the biosynthesis of estrogens from androgens. nih.gov Its inhibition is a key strategy in managing hormone-dependent cancers. nih.govnih.gov Flavonoids, in general, are recognized as competitive inhibitors of aromatase. drugbank.com

While some methylated flavones show significant potential as aromatase inhibitors, 5,7-dimethoxyflavone (B190784), a compound structurally related to this compound, demonstrated a poor inhibitory effect compared to its unmethylated counterpart, chrysin. nih.gov In contrast, other methylated flavones like 7-methoxyflavone (B191842) and 7,4'-dimethoxyflavone (B191123) were nearly as potent as their unmethylated analogs, with IC50 values ranging from 2 to 9 μM. nih.gov This suggests that the specific pattern of methoxylation and hydroxylation on the flavone (B191248) scaffold is critical for determining its aromatase inhibitory activity.

| Compound | Aromatase Inhibitory Activity (IC50) | Reference |

|---|---|---|

| 5,7-dimethoxyflavone | Poor effect compared to chrysin | nih.gov |

| 7-methoxyflavone | 2 to 9 μM | nih.gov |

| 7,4'-dimethoxyflavone | 2 to 9 μM | nih.gov |

Protein Kinase C (PKC) Inhibition:

Protein kinase C (PKC) is a family of enzymes that play a critical role in various cellular signaling pathways, including cell growth and immune responses. nih.gov A related compound, 5,8-dihydroxy-4′,7-dimethoxyflavone (DDF), has been shown to induce the expression of heme oxygenase-1 (HO-1) through a pathway involving PKCα. nih.govnih.gov Inhibition of PKCα with Gö6976 or its downregulation using siRNA diminished the DDF-induced upregulation of HO-1, highlighting the role of PKCα in this process. nih.gov This suggests that flavonoids with similar structures may also interact with and modulate PKC activity.

Receptor Ligand Binding and Functional Modulation

The interaction of this compound with specific receptors contributes to its biological activity.

Epidermal Growth Factor Receptor (EGFR) Modulation:

Studies on the related compound 5,8-dihydroxy-4′,7-dimethoxyflavone (DDF) have shown that it can stimulate the epidermal growth factor receptor (EGFR). nih.govnih.gov This activation is an upstream event that initiates a signaling cascade involving PKCα and PI3K/Akt, ultimately leading to the induction of heme oxygenase-1 (HO-1). nih.govnih.gov The use of an EGFR inhibitor, AG1478, was found to attenuate DDF-stimulated PKCα phosphorylation, confirming the role of EGFR in this pathway. nih.gov

Cellular Signaling Pathway Modulation

This compound and its analogs can influence a variety of cellular signaling pathways, leading to diverse physiological effects.

Regulation of Kinase Cascades (e.g., PI3K/Akt, MAPK, EGFR, PKCα)

PI3K/Akt Pathway:

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is crucial for cell survival, growth, and proliferation. The related compound 5,7-dimethoxyflavone (DMF) has been shown to stimulate the PI3K-Akt pathway. mdpi.comnih.gov This activation, in turn, promotes protein synthesis and has been linked to the prevention of sarcopenia. mdpi.comnih.gov Furthermore, in studies with 5,8-dihydroxy-4′,7-dimethoxyflavone (DDF), the PI3K/Akt pathway was identified as a downstream target of EGFR and PKCα, contributing to the induction of HO-1. nih.govnih.gov The use of a PI3K inhibitor, LY294002, or Akt siRNA confirmed the involvement of this pathway. nih.gov

MAPK Pathway:

The mitogen-activated protein kinase (MAPK) pathway is another critical signaling cascade involved in cellular responses to a variety of stimuli. Research on 5,8-dihydroxy-4′,7-dimethoxyflavone (DDF) has demonstrated its ability to upregulate heme oxygenase (HO)-1 expression via the p38 MAPK/Nrf2 pathway in human cardiac fibroblasts. nih.govnih.gov

EGFR and PKCα Pathways:

As mentioned earlier, 5,8-dihydroxy-4′,7-dimethoxyflavone (DDF) can activate the EGFR, which subsequently stimulates PKCα. nih.govnih.gov This cascade is a key mechanism through which DDF induces the expression of the antioxidant enzyme HO-1. nih.govnih.gov

| Signaling Pathway | Effect of Related Flavonoids | Key Findings | Reference |

|---|---|---|---|

| PI3K/Akt | Stimulated by 5,7-dimethoxyflavone | Promotes protein synthesis and prevents sarcopenia. | mdpi.comnih.gov |

| MAPK | p38 MAPK activated by 5,8-dihydroxy-4′,7-dimethoxyflavone | Upregulates HO-1 expression via the Nrf2 pathway. | nih.govnih.gov |

| EGFR | Stimulated by 5,8-dihydroxy-4′,7-dimethoxyflavone | Initiates a signaling cascade involving PKCα and PI3K/Akt. | nih.govnih.gov |

| PKCα | Activated downstream of EGFR by 5,8-dihydroxy-4′,7-dimethoxyflavone | Contributes to the induction of HO-1. | nih.govnih.gov |

Nuclear Factor-κB (NF-κB) Pathway Interactions

The nuclear factor-κB (NF-κB) pathway is a central regulator of inflammation. The related compound 5,7-dimethoxyflavone (DMF) has been shown to exert anti-inflammatory effects by downregulating NF-κB protein expression. mdpi.com This, in turn, reduces the expression of pro-inflammatory cytokines such as TNF-α and IL-6. mdpi.com

Transcription Factor Activation (e.g., Nrf2, Sp1, Forkhead box O3)

Nrf2 Activation:

Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant proteins. 5,8-dihydroxy-4′,7-dimethoxyflavone (DDF) has been shown to induce the expression of HO-1 by activating the Nrf2 pathway. nih.govnih.gov This activation is dependent on the generation of reactive oxygen species (ROS) and the p38 MAPK signaling cascade. nih.govnih.gov

Sp1 Activation:

Specificity protein 1 (Sp1) is a transcription factor involved in the expression of a variety of genes. In the context of 5,8-dihydroxy-4′,7-dimethoxyflavone (DDF), the EGFR/PKCα/PI3K/Akt pathway leads to the activation of Sp1. nih.govnih.gov This activated Sp1 then binds to the promoter of the HO-1 gene, inducing its expression. nih.gov

Forkhead box O3 (FoxO3) Phosphorylation:

Forkhead box O3 (FoxO3) is a transcription factor that regulates genes involved in proteolysis. The related compound 5,7-dimethoxyflavone (DMF) has been found to increase the phosphorylation of FoxO3. nih.gov This phosphorylation renders FoxO3 inactive, preventing it from entering the nucleus and thereby reducing the expression of genes involved in muscle protein breakdown. nih.gov

Gene Expression Regulation and Transcriptomics Analysis

There is no available scientific literature or transcriptomics data detailing how this compound regulates gene expression at the molecular level.

Apoptosis Induction Mechanisms

The specific pathways and molecular targets through which this compound may induce apoptosis have not been investigated or reported in published research.

Bioenergetic Pathway Modulation (e.g., ATP Production, Mitochondrial Biogenesis)

Currently, there are no studies available that examine the effects of this compound on cellular bioenergetic pathways, including its impact on ATP production or the process of mitochondrial biogenesis.

Analytical Methodologies for 4 ,6 Dihydroxy 5,7 Dimethoxyflavone in Research Matrices

Quantitative and Qualitative Analysis in Plant Extracts

The accurate identification and quantification of 4',6-dihydroxy-5,7-dimethoxyflavone in complex plant matrices, such as extracts from Kaempferia parviflora, are fundamental for quality control and research purposes. nih.gov A combination of chromatographic and spectroscopic techniques is typically employed to achieve the necessary selectivity and sensitivity.

Chromatographic Techniques (e.g., HPLC, UPLC, RRLC-DAD-ESI-MS/MS)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound in plant extracts. researchgate.net HPLC methods have been developed to separate and quantify this compound from other co-occurring flavonoids. researchgate.net For instance, HPLC analysis of Kaempferia parviflora extracts has successfully quantified 5,7-dimethoxyflavone (B190784), often found to be a major constituent alongside other methoxyflavones. nih.govresearchgate.net

Thin-Layer Chromatography (TLC) also serves as a valuable tool for both qualitative and quantitative analysis. TLC-densitometry and TLC image analysis have been established as reliable and cost-effective methods for determining the content of 5,7-dimethoxyflavone in K. parviflora rhizomes. nih.govnih.gov A typical mobile phase for TLC development consists of a mixture of toluene, chloroform, acetone, and formic acid (e.g., in a 5:4:1:0.2 ratio). nih.gov

More advanced techniques like Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with Diode Array Detection (DAD) and Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) offer higher resolution, speed, and sensitivity. mdpi.com These methods provide not only quantitative data but also structural information, aiding in the unambiguous identification of this compound and its isomers in complex extracts. mdpi.comjomped.org

Spectroscopic Detection and Quantification (e.g., UV, MS, NMR)

Spectroscopic methods are indispensable for the detection and structural elucidation of this compound.

UV Spectroscopy: This compound exhibits a characteristic UV absorption spectrum, with a maximum absorbance (λmax) typically observed around 264 nm. nih.gov This property is often utilized for detection in HPLC-DAD systems and for quantification using a UV-Vis spectrophotometer. nih.gov

Mass Spectrometry (MS): Mass spectrometry, particularly when coupled with chromatography (e.g., GC-MS, LC-MS), is a powerful tool for identifying this compound based on its mass-to-charge ratio. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for the definitive structural confirmation of the compound. nih.gov For example, 2D NMR techniques like ROESY have been used to study the inclusion complex of 5,7-dimethoxyflavone with cyclodextrins, confirming the orientation of the molecule within the complex. nih.gov

Determination in Pre-clinical Biological Samples (e.g., Cellular Lysates, Animal Tissues)

The analysis of this compound in biological matrices is essential for pharmacokinetic and metabolic studies. A highly sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for its quantification in mouse plasma. nih.gov

Sample Preparation and Matrix Effects

Effective sample preparation is critical to remove interfering substances from biological samples and to ensure accurate quantification. For the analysis of this compound in mouse plasma, a protein precipitation method using acetonitrile (B52724) has been shown to be effective. researchgate.net This approach yielded high recovery rates for related methoxyflavones. researchgate.net

The matrix effect, which refers to the influence of co-eluting endogenous components on the ionization of the analyte, is a key consideration in LC-MS/MS analysis. For 5,7-dimethoxyflavone, the matrix effect was found to be within ±15% of the nominal concentrations, indicating that the chosen sample preparation and chromatographic conditions minimized this interference. nih.gov

Method Validation Parameters (e.g., Linearity, Precision, Accuracy)

To ensure the reliability of analytical data, methods for quantifying this compound in biological samples must be thoroughly validated.

A validated LC-MS/MS method for 5,7-dimethoxyflavone in mouse plasma demonstrated excellent performance characteristics. nih.gov The calibration curve was linear over the range of 2-1000 ng/mL, with a lower limit of quantification (LLOQ) of 2 ng/mL. nih.gov Both intra- and inter-run precision and accuracy were within 15% of the nominal concentrations, meeting the acceptance criteria for bioanalytical method validation. nih.gov

Similarly, the accuracy of the TLC-densitometry method was evaluated through recovery studies, with recovery values falling within the acceptable range of 85.31% to 100.56%. nih.gov The repeatability and intermediate precision of this method showed a relative standard deviation (RSD) of less than 6%. nih.gov

| Parameter | LC-MS/MS in Mouse Plasma nih.gov | TLC-Densitometry in Plant Extract nih.gov |

| Linearity Range | 2-1000 ng/mL | Not specified |

| Lower Limit of Quantification (LLOQ) | 2 ng/mL | Not specified |

| Precision (RSD) | < 15% | < 6% |

| Accuracy (Recovery) | < 15% deviation | 85.31% - 100.56% |

| Matrix Effect | Within ±15% | Not applicable |

Metabolite Profiling and Biotransformation Product Analysis

Understanding the metabolic fate of this compound is crucial for interpreting its biological activity. Studies on the biotransformation of this compound have been conducted using various models, including microbial cultures.

Entomopathogenic filamentous fungi have been shown to be capable of metabolizing 5,7-dimethoxyflavone. nih.gov These fungal strains can perform selective demethylation and hydroxylation at the C-3' and C-4' positions of the B-ring. nih.gov The identified metabolites include:

4'-hydroxy-5,7-dimethoxyflavone

3'-hydroxy-5,7-dimethoxyflavone

5,7-dimethoxy-3',4'-dihydroxyflavone (5,7-dimethoxy-luteolin) nih.gov

These findings indicate that the biotransformation of this compound can lead to the formation of other potentially bioactive flavonoid derivatives.

| Original Compound | Biotransformation Process | Metabolite |

| 5,7-dimethoxyflavone | Demethylation/Hydroxylation | 4'-hydroxy-5,7-dimethoxyflavone |

| 5,7-dimethoxyflavone | Demethylation/Hydroxylation | 3'-hydroxy-5,7-dimethoxyflavone |

| 5,7-dimethoxyflavone | Demethylation/Hydroxylation | 5,7-dimethoxy-3',4'-dihydroxyflavone |

Future Research Directions and Challenges

Elucidation of Additional Molecular Targets and Signaling Pathways

A significant gap in the current understanding of 4',6-Dihydroxy-5,7-dimethoxyflavone is the limited knowledge of its precise molecular interactions. While research on its specific targets is scarce, studies on closely related flavonoids provide a logical framework for future investigations.

Future research should prioritize the identification of direct protein targets and the comprehensive mapping of the signaling cascades it modulates. The parent compound, scutellarein (B1681691), is known to exhibit anti-inflammatory and neuroprotective effects, partly by inhibiting Src kinase, suggesting that this and related pathways are promising areas of investigation for its dimethoxy derivative. nih.govresearchgate.net Furthermore, studies on the isomeric compound 5,8-Dihydroxy-4′,7-dimethoxyflavone have demonstrated its ability to induce the cytoprotective enzyme Heme Oxygenase-1 (HO-1) through complex signaling pathways involving ROS, p38 MAPK, Nrf2, and the EGFR/PKCα/PI3K/Akt/Sp1 axis. nih.govnih.gov These findings present a strong rationale for investigating whether this compound engages these critical cytoprotective and anti-inflammatory pathways.

Initial screening could employ broad-based assays to identify its effects on key enzyme families, such as kinases, phosphatases, and transcription factors known to be modulated by flavonoids.

Table 1: Potential Molecular Targets for this compound Based on Related Compounds

| Potential Target | Associated Pathway | Rationale for Investigation |

| Src Kinase | PI3K/Akt/mTOR | Parent compound scutellarein is a known inhibitor. nih.gov |

| Heme Oxygenase-1 (HO-1) | Nrf2, p38 MAPK | Induced by the isomeric compound 5,8-dihydroxy-4′,7-dimethoxyflavone. nih.govnih.gov |

| NF-κB | Inflammation | A common target for anti-inflammatory flavonoids. nih.gov |

| Cyclooxygenases (COX) | Inflammation | Inhibition is a known mechanism of many anti-inflammatory flavonoids. |

| Lipoxygenases (LOX) | Inflammation | Inhibition is a known mechanism of many anti-inflammatory flavonoids. |

| Epidermal Growth Factor Receptor (EGFR) | Cell Proliferation/Survival | Modulated by the isomer 5,8-dihydroxy-4′,7-dimethoxyflavone. nih.gov |

Comprehensive Pre-clinical Pharmacokinetic Studies in Diverse Animal Models

There is currently a complete lack of published pharmacokinetic (PK) data for this compound. Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound is a prerequisite for any meaningful in vivo research and potential therapeutic development.

Studies on the related compound 5,7-dimethoxyflavone (B190784) in rats and mice have revealed rapid absorption with peak plasma concentrations reached quickly, followed by extensive tissue distribution, particularly in the liver and kidney. uiowa.edunih.gov However, these studies also highlighted a significant challenge: very low oral bioavailability, estimated to be between 1-4%. nih.govresearchgate.net It is critical to determine if this compound faces similar limitations.

Therefore, comprehensive pre-clinical PK studies are essential. These should begin with rodent models (e.g., mice and rats) to establish fundamental ADME parameters. uiowa.edunih.gov Future work should expand to include diverse and multiple animal models to assess inter-species differences in metabolism and distribution, which is a critical step in pre-clinical evaluation. frontiersin.org

Development of Advanced Delivery Systems for Enhanced Bioavailability in Experimental Settings

A primary challenge for many flavonoids, including the parent compound scutellarein, is poor water solubility and low oral bioavailability. researchgate.net These properties can severely limit a compound's efficacy in experimental models and its potential as a therapeutic agent. It is highly probable that this compound shares these characteristics.

A crucial area of future research is the development and evaluation of advanced delivery systems designed to overcome these hurdles. Such systems are vital for achieving consistent and effective concentrations in experimental settings. Promising strategies include:

Nanoparticle Encapsulation: Loading the flavonoid into polymeric nanoparticles or solid lipid nanoparticles can protect it from degradation and enhance its absorption.

Liposomal Formulations: Encapsulating the compound within liposomes can improve solubility and alter its pharmacokinetic profile.

Cyclodextrin Complexation: Forming inclusion complexes with cyclodextrins is a well-established method for increasing the aqueous solubility of hydrophobic molecules, a technique that has proven successful for other flavonoids. researchgate.net

The development of such formulations is a critical translational step, enabling more reliable and reproducible data from in vivo efficacy studies.

Exploration of Synergistic Effects with Other Bioactive Compounds in Research Models

The investigation of synergistic interactions, where the combined effect of two or more compounds is greater than the sum of their individual effects, is a promising frontier in phytomedicine. Future research should explore the potential of this compound to act synergistically with other bioactive molecules in various research models.

Given the known anti-inflammatory and antioxidant activities of its parent compound, scutellarein, promising research avenues could involve combination studies with: sci-hub.se

Other Flavonoids: Combining it with flavonoids that have complementary mechanisms of action.

Existing Therapeutic Agents: Investigating its potential to enhance the efficacy or reduce the required dose of established anti-inflammatory drugs or chemotherapeutic agents, potentially mitigating side effects.

These studies would initially be conducted in cell-based (in vitro) models to identify promising combinations, which could then be validated in appropriate animal models of disease.

Application of Omics Technologies (e.g., Proteomics, Metabolomics) to Elucidate Biological Responses

To move beyond single-target analysis, the application of "omics" technologies is essential for obtaining a holistic view of the biological responses to this compound. These unbiased, system-wide approaches can uncover novel mechanisms and biomarkers of activity.

Proteomics: This technology can be used to analyze global changes in protein expression within cells or tissues following treatment with the compound. This could lead to the identification of previously unknown protein targets and signaling pathways that are modulated by the flavonoid.

Metabolomics: By profiling the complete set of small-molecule metabolites, this approach can provide a functional readout of the compound's physiological impact. For instance, a study on the related 5,7-dimethoxyflavone successfully used this technology to elucidate its effects on protein turnover and mitochondrial biogenesis in a model of sarcopenia. mdpi.comnih.gov

Employing these technologies will be instrumental in generating comprehensive biological datasets, fostering a deeper understanding of the compound's mechanism of action and identifying potential applications.

Standardization of Research Methodologies and Reporting for Comparative Studies

A significant challenge in the field of natural product research is the lack of standardization, which often makes it difficult to compare findings across different studies. To build a robust body of evidence for this compound, the research community must adhere to rigorous and standardized methodologies.

Key areas requiring standardization include:

Extraction and Purity: Detailed reporting of the extraction method, purification process, and the final purity of the compound used in experiments is essential. Purity should be confirmed using validated analytical techniques.

Quantification Methods: The use of validated and sensitive analytical methods, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), is crucial for the accurate quantification of the compound in biological matrices. nih.govresearchgate.net The development of standardized reference materials would further support analytical accuracy. nih.gov

Experimental Reporting: Manuscripts should provide comprehensive details of experimental protocols, including the source of the compound, the vehicle used for administration, the exact doses administered, and the timing of sample collection. This level of detail is necessary to ensure reproducibility and to enable valid comparisons and potential meta-analyses of the data generated by different research groups.

Adherence to these principles of standardization will be fundamental to constructing a reliable and coherent understanding of the biological effects of this compound.

常见问题

Basic Research Questions

Q. How can researchers confirm the identity and purity of 4',6-Dihydroxy-5,7-dimethoxyflavone?

- Methodological Answer : Combine spectroscopic techniques for structural validation:

- Nuclear Magnetic Resonance (NMR) : Analyze proton (¹H) and carbon (¹³C) spectra to confirm substitution patterns and methoxy/hydroxy group positions. For example, intramolecular hydrogen bonds (O–H⋯O) observed in X-ray studies stabilize the planar benzopyran ring, which impacts NMR splitting patterns .

- High-Performance Liquid Chromatography (HPLC) : Use ≥99.9% purity standards (e.g., phyproof® Reference Substance) with UV detection at λ~280 nm for flavonoids. Retention times and peak symmetry validate purity .

- Mass Spectrometry (MS) : Confirm molecular weight (C₁₇H₁₄O₆; MW 314.29 g/mol) via high-resolution MS (HRMS) to distinguish from structurally similar flavones .

Q. What are optimal storage conditions for this compound?

- Methodological Answer :

- Powder Form : Store at -20°C in a desiccator to prevent hygroscopic degradation. Stability studies show <5% decomposition over 3 years under these conditions .

- Solubilized Form : Dissolve in DMSO or chloroform and aliquot at -80°C for ≤6 months. Avoid repeated freeze-thaw cycles, which induce oxidation of phenolic groups .

Advanced Research Questions

Q. How can extraction yields of this compound from plant matrices be optimized?

- Methodological Answer : Apply Response Surface Methodology (RSM) with a central composite design:

- Variables : Optimize temperature (40–50°C), extraction time (20–30 min), and solvent ratio (e.g., ethanol-water 70:30 v/v). Ultrasonic-assisted extraction at 480 W enhances flavonoid solubility via cavitation .

- Validation : Compare experimental yields (e.g., 6.58 mg/g from Teucrium pilosum) against predicted models (R² >0.95) to refine parameters .

Q. How to resolve contradictions in reported bioactivity data (e.g., antioxidative vs. pro-inflammatory effects)?

- Methodological Answer :

- Conformational Analysis : Use X-ray crystallography to identify hydrogen-bonding networks (e.g., O–H⋯O interactions) and π-π stacking (centroid separations 3.6–3.9 Å), which modulate receptor binding .

- Dose-Response Profiling : Test across a wide concentration range (0.1–100 µM) in cell-based assays. For example, low doses (≤10 µM) may exhibit antioxidative effects via Nrf2 activation, while higher doses (>50 µM) induce cytotoxicity .

Q. What experimental designs are suitable for studying structure-activity relationships (SAR) of methoxy/hydroxy substitutions?

- Methodological Answer :

- Synthetic Analogues : Synthesize derivatives (e.g., 5,7-dimethoxy or 3',4'-dihydroxy variants) and compare bioactivities. Use regioselective methylation (e.g., diazomethane) to modify hydroxyl groups .

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with targets like COX-2 or Keap1. Correlate binding energies (ΔG) with in vitro IC₅₀ values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。